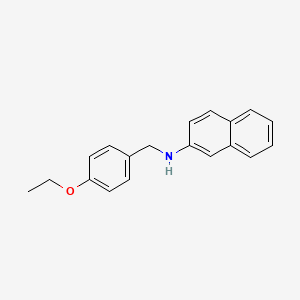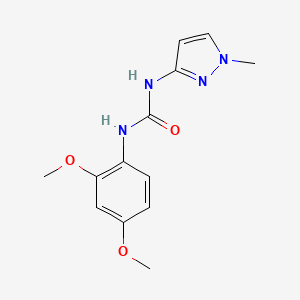![molecular formula C14H20N2O2S B5881757 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol, also known as EPCMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has also been shown to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its high yield, which makes it a cost-effective compound for scientific research. Additionally, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol. One direction is to further explore its potential as a drug candidate for the treatment of inflammatory and neurological disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, future research could focus on developing new synthetic methods for 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol that improve its solubility and other properties.
Méthodes De Synthèse
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol involves the reaction of 4-hydroxy-2-methoxyphenol with carbon disulfide and ethyl piperazine in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization and filtration steps. The yield of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is typically high, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been found to have potential applications in various fields of scientific research. In pharmacology, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been used as a probe to study the interaction between proteins and small molecules. In medicine, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-15-6-8-16(9-7-15)14(19)11-4-5-12(17)13(10-11)18-2/h4-5,10,17H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSAAABEQAPDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-ethylpiperazin-1-yl)-sulfanylmethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)



![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)